

# A Technical Guide to the Crystal Structure Analysis of Bentranyl

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## Compound of Interest

Compound Name: Bentranyl

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This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of **Bentranyl**. While specific crystallographic data for **Bentranyl** is not publicly available, this document outlines the established experimental protocols and expected outcomes of such an analysis, serving as a valuable resource for researchers in structural chemistry and drug development.

**Bentranyl**, with the chemical formula  $C_{14}H_9NO_2$ , is a small organic molecule of interest.<sup>[1][2][3][4]</sup> Understanding its three-dimensional structure is crucial for elucidating its chemical properties and potential biological activity.

## Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and the growth of high-quality single crystals, followed by X-ray diffraction analysis and structure refinement.

### 1.1. Synthesis and Crystallization of **Bentranyl**

A plausible synthetic route to **Bentranyl** involves the reaction of 2-Iodobenzoic acid with Benzonitrile.<sup>[1]</sup>

Synthesis Protocol:

- A mixture of benzonitrile (2.0 mmol) and o-iodobenzoic acid (2.0 mmol) is stirred in the presence of a catalyst such as 1-butyl-3-methylimidazolium hydroxide (35 mol%) at room temperature for 3-5 hours.<sup>[1]</sup>
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, water (20 mL) is added to the reaction mixture.
- The product is extracted with ether (3 x 20 mL).
- The combined organic layers are dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- The crude product is purified by column chromatography to yield analytically pure **Bentranil**.<sup>[1]</sup>

Crystallization Protocol: High-quality single crystals of **Bentranil** suitable for X-ray diffraction can be grown using techniques such as slow evaporation or vapor diffusion.

- A saturated solution of purified **Bentranil** is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and diethyl ether).
- For slow evaporation, the solution is loosely covered and left undisturbed at a constant temperature, allowing the solvent to evaporate slowly over several days, leading to the formation of crystals.
- Alternatively, for vapor diffusion, a concentrated solution of **Bentranil** in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the **Bentranil** solution reduces its solubility, promoting crystallization.

## 1.2. Single-Crystal X-ray Diffraction (SC-XRD)

Data Collection:

- A suitable single crystal of **Bentranil** is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and potential crystal degradation.<sup>[5]</sup>

- X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo-K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) and a sensitive detector such as a CMOS or CCD detector.<sup>[5]</sup>
- A series of diffraction images are collected as the crystal is rotated through a range of angles.
- The collected data are processed using software to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay.

### 1.3. Structure Solution and Refinement

- The crystal structure is solved using direct methods or Patterson methods, often implemented in software packages like SHELXT.<sup>[5]</sup> This initial step provides a preliminary model of the atomic positions.
- The structural model is then refined by a full-matrix least-squares method on F<sup>2</sup> using software such as SHELXL.<sup>[5]</sup>
- Non-hydrogen atoms are refined anisotropically.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.<sup>[5]</sup>
- The final refined structure is validated using tools like CHECKCIF to ensure its quality and chemical reasonableness.

## Data Presentation

The results of a successful crystal structure analysis of **Bentranil** would be presented in a series of tables summarizing the key crystallographic and geometric parameters. The following tables represent hypothetical but realistic data for **Bentranil**.

Table 1: Hypothetical Crystallographic Data for **Bentranil**

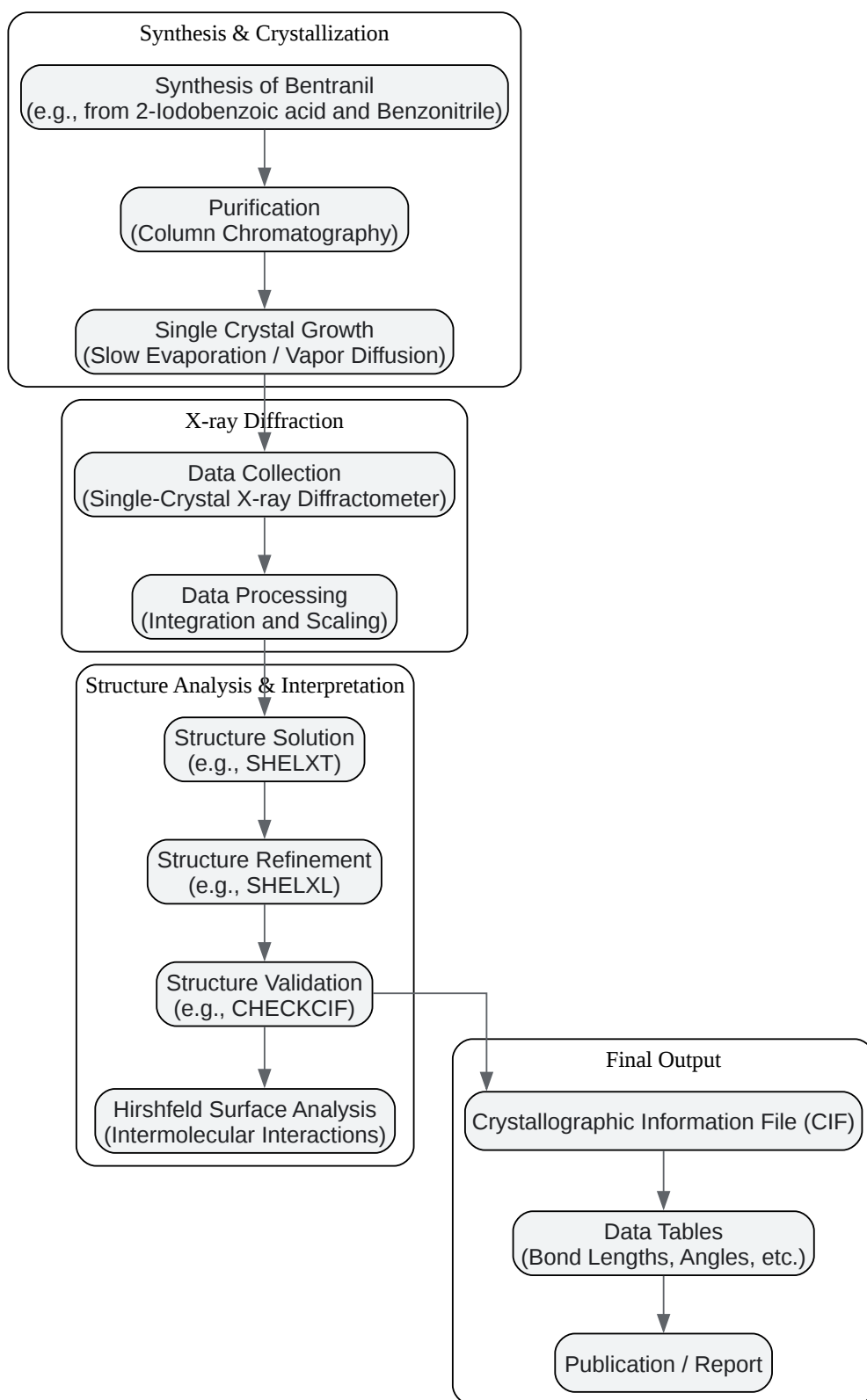
Parameter	Value
Chemical formula	C <sub>14</sub> H <sub>9</sub> NO <sub>2</sub>
Formula weight	223.23 g/mol
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
a (Å)	8.5
b (Å)	12.1
c (Å)	10.3
α (°)	90
β (°)	105.2
γ (°)	90
Volume (Å <sup>3</sup> )	1020
Z	4
Calculated density (g/cm <sup>3</sup> )	1.45
Absorption coefficient (mm <sup>-1</sup> )	0.10
F(000)	464
Crystal size (mm <sup>3</sup> )	0.20 x 0.15 x 0.10
θ range for data collection (°)	2.0 to 28.0
Reflections collected	8500
Independent reflections	2300 [R(int) = 0.04]
Goodness-of-fit on F <sup>2</sup>	1.05
Final R indices [I > 2σ(I)]	R1 = 0.045, wR2 = 0.120
R indices (all data)	R1 = 0.060, wR2 = 0.135

Table 2: Hypothetical Selected Bond Lengths and Angles for **Bentranil**

Bond/Angle	Length (Å) / Angle (°)
C1-C2	1.39
C7-N1	1.38
N1=C8	1.29
C8-O1	1.37
C14=O2	1.21
C1-C2-C3	120.1
C7-N1-C8	118.5
N1-C8-O1	122.3
C13-C14-O2	121.0

## Visualization of Experimental Workflow

The overall process for the crystal structure analysis of **Bentranil** can be visualized as a logical workflow, from the initial synthesis to the final data interpretation.



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Caption: Workflow for the crystal structure analysis of **Bentraniil**.

## Hirshfeld Surface Analysis

To gain deeper insights into the intermolecular interactions that govern the crystal packing of **Bentranil**, Hirshfeld surface analysis would be a valuable computational tool.[5][6][7][8][9] This technique maps various properties onto a 3D surface that represents the boundary of a molecule within a crystal.

- **d<sub>norm</sub> surface:** This surface visualizes both donor and acceptor regions of hydrogen bonds as red spots, providing a quick identification of key intermolecular contacts.
- **2D Fingerprint Plots:** These plots quantify the different types of intermolecular contacts, showing the percentage contribution of H...H, O...H, C...H, and other interactions to the overall crystal packing.[8] This information is crucial for understanding the forces that stabilize the crystal lattice.

By performing a Hirshfeld surface analysis on the crystal structure of **Bentranil**, one could elucidate the nature and relative importance of hydrogen bonds,  $\pi$ - $\pi$  stacking, and other van der Waals forces, which are fundamental to its solid-state properties.

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